Cas no 227199-11-3 (7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine)

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is a heterocyclic compound featuring a benzoxadiazole core substituted with chloro, nitro, and amine functional groups. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for the development of fluorescent dyes and labeling reagents. The nitro group enhances electrophilic character, facilitating further functionalization, while the chloro substituent offers a handle for nucleophilic substitution reactions. Its amine group provides additional versatility for conjugation or derivatization. The compound’s stability under standard conditions and compatibility with various reaction conditions make it a practical choice for research applications in medicinal chemistry and materials science.
7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine structure
227199-11-3 structure
Product Name:7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
CAS No:227199-11-3
MF:C6H3ClN4O3
MW:214.566019296646
CID:244936
PubChem ID:2735302
Update Time:2025-05-25

7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2,1,3-Benzoxadiazol-5-amine,7-chloro-4-nitro-
    • 5-Amino-7-chloro-4-nitrobenzofurazan
    • 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
    • 5-amino-7-chloro-4-nitro-2,1,3-benzoxadiazole
    • VS-03650
    • SCHEMBL5708833
    • HMS2560F12
    • SMR000220484
    • A816326
    • 227199-11-3
    • FT-0621384
    • CHEMBL1532668
    • SR-01000703999
    • BDBM68048
    • (7-chloro-4-nitro-benzofurazan-5-yl)amine
    • 7-Chloro-4-nitro-benzo[1,2,5]oxadiazol-5-ylamine
    • CS-0320656
    • AKOS000265058
    • 7-chloranyl-4-nitro-2,1,3-benzoxadiazol-5-amine
    • DTXSID90370668
    • 7-chloro-4-nitro-2, 1, 3-benzoxadiazol-5-amine
    • MLS000580319
    • SR-01000703999-2
    • 7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine
    • cid_2735302
    • 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
    • MDL: MFCD00748795
    • Inchi: 1S/C6H3ClN4O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,8H2
    • InChI Key: MZWTWPQGWLSURI-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C2C1=NON=2)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 213.98900
  • Monoisotopic Mass: 213.989
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111A^2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.805
  • Melting Point: 275-277
  • Boiling Point: 426.1°Cat760mmHg
  • Flash Point: 211.5°C
  • Refractive Index: 1.746
  • PSA: 110.76000
  • LogP: 2.47100

7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine Security Information

  • Hazard Statement: Irritant
  • Safety Instruction: S36-S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S36;S37/39
  • Risk Phrases:R36/37/38

7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine Pricemore >>

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Additional information on 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine

7-Chloro-4-Nitro-2,1,3-Benzoxadiazol-5-Amine: A Comprehensive Overview

The compound with CAS No. 227199-11-3, commonly referred to as 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of benzoxadiazoles, which are heterocyclic aromatic compounds with a fused benzene ring and a diazole ring. The presence of chlorine and nitro groups in its structure imparts unique chemical and physical properties, making it an interesting subject for research and industrial applications.

The benzoxadiazole framework is known for its stability and reactivity, which are further modulated by the substituents attached to the ring system. In the case of 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine, the chlorine atom at position 7 and the nitro group at position 4 play crucial roles in determining its electronic properties. The amino group at position 5 adds another layer of functionality, enabling this compound to participate in various chemical reactions and interactions.

Recent studies have highlighted the potential of 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties like high surface area, porosity, and selectivity, making them ideal for applications in gas storage, catalysis, and sensing technologies.

In addition to its role in materials science, this compound has also gained attention in pharmaceutical research. The benzoxadiazole core is known to exhibit bioactivity against various enzymes and receptors. The substitution pattern in 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine enhances its ability to interact with biological systems, making it a promising candidate for drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders.

The synthesis of 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine involves a multi-step process that typically starts with the preparation of the benzoxadiazole skeleton. This is followed by the introduction of substituents at specific positions through nucleophilic aromatic substitution or other suitable reaction mechanisms. The presence of electron-withdrawing groups like chlorine and nitro facilitates these reactions by activating the aromatic ring towards substitution.

From an analytical standpoint, this compound has been extensively studied using modern spectroscopic techniques such as UV-vis spectroscopy, fluorescence spectroscopy, and X-ray crystallography. These studies have provided valuable insights into its electronic structure, photophysical properties, and crystal packing behavior. For instance, fluorescence spectroscopy has revealed that 7-chloro-4-nitro-2,1,3-benzoxadiazol_5_amine exhibits strong emission under certain conditions due to its conjugated system.

One of the most exciting developments involving this compound is its application in fluorescent sensing. Scientists have demonstrated that 7-chloro_4_nitro_2_1_3_benzoxadiazol_5_amine can act as a sensitive probe for detecting metal ions such as copper(II) and zinc(II) in aqueous solutions. This capability arises from its ability to undergo changes in fluorescence intensity upon binding with these ions. Such sensors are highly valuable in environmental monitoring and clinical diagnostics.

Furthermore, computational chemistry has played a pivotal role in understanding the behavior of 7-chloro_4_nitro_2_1_3_benzoxadiazol_5_amine at the molecular level. Density functional theory (DFT) calculations have been employed to study its electronic structure and reactivity patterns. These studies have provided a deeper understanding of how the substituents influence the compound's properties and reactivity.

In terms of industrial applications, this compound is being explored for use in organic electronics. Its ability to undergo redox reactions makes it a potential candidate for components in batteries and supercapacitors. Researchers are also investigating its suitability as an active material in organic photovoltaics (OPVs), where it could contribute to more efficient energy conversion processes.

The versatility of 7-chloro_4_nitro_2_1_3_benzoxadiazol_5_amine is further evident from its role in click chemistry reactions. Click chemistry refers to a set of reactions that are highly efficient and selective under mild conditions. This compound's ability to participate in such reactions opens up new avenues for constructing complex molecules with precision.

In conclusion,7-chloro_4_nitro_2_1_3_benzoxadiazol_5_amine stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique structural features enable it to serve as a building block for advanced materials while also exhibiting promising bioactivity for therapeutic applications. As research continues to uncover new aspects of this compound's properties and applications,CAS No 227199 11 3 will undoubtedly remain a focal point for innovation in chemistry and related fields.

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